1,7-Naphthyridine-2-carbaldehyde
Overview
Description
1,7-Naphthyridine-2-carbaldehyde is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,7-Naphthyridine-2-carbaldehyde derivatives has been achieved through various methods. One such method involves a microwave-promoted process that is efficient, clean, and environmentally benign. This process uses 2-cyano-3-pyridylacetonitrile as a starting reagent . Another method involves a cascade process (Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition) coupled to an aromatization process .
Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridine-2-carbaldehyde is characterized by the presence of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Chemical Reactions Analysis
1,7-Naphthyridine-2-carbaldehyde and its derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . They also show reactivity in dehydrogenative coupling reactions .
Scientific Research Applications
Synthesis Techniques and Intermediates
Scalable Synthesis : A scalable synthesis method for related naphthyridine derivatives, such as 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, has been developed. This involves the Skraup reaction and subsequent treatments to produce N,N-dimethyl enamine intermediates and the final product (Li et al., 2010).
Efficient Synthesis Approaches : Novel synthesis methods for 1,8-naphthyridine derivatives have been established. These methods are noted for their efficiency in producing functionalized derivatives, which are significant in antitumor activities (Fu et al., 2015).
Synthesis of Substituted Derivatives : The synthesis of various substituted 1,6(6H)-naphthyridin-5-ones, displaying antituberculosis activity, highlights the potential of 1,7-naphthyridine-2-carbaldehyde derivatives in medicinal chemistry (Ivanov et al., 1997).
Fluorescent Probes and Chemosensors
Fluorescent Probe for Metal Ions : A Schiff-base fluorescent probe based on 1,8-naphthyridine has been developed for detecting Al3+ ions, showing high selectivity and sensitivity (Yue et al., 2017).
Investigation of Fluorescence Properties : The fluorescence spectroscopic properties of benzo[b][1, 8]naphthyridines have been studied, revealing their interaction with different solvents and bovine serum albumin (BSA). This research underlines the use of these compounds in understanding protein-ligand interactions (Shelar et al., 2011).
Antimicrobial and Antitumor Activities
Antimicrobial Activity : The synthesis of different functionalities of 2-chloro-1,8-naphthyridine-3-carbaldehyde has been linked to significant antimicrobial activity, showcasing the medicinal potential of these compounds (Kumar et al., 2010).
Antitumor Activities : 1,8-Naphthyridine derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cells, indicating their potential in cancer therapy (Fu et al., 2015).
Novel Compounds and Chemical Reactions
Formation of Schiff Bases and Complexes : 2-Hydroxynaphthalene-1-carbaldehyde, a related compound, plays a crucial role in the development of Schiff bases and metal complexes, indicating the diverse chemical applications of naphthyridine derivatives (Maher, 2018).
Synthesis of Angular Polycyclic Compounds : The synthesis of angular polycyclic blue light-emitting pyrazolo[3,4-h][1,6]naphthyridine derivatives provides insights into the development of novel materials for optoelectronic applications (Patil et al., 2011).
Safety And Hazards
Future Directions
The future directions in the study of 1,7-Naphthyridine-2-carbaldehyde and its derivatives could involve further exploration of their synthesis, reactivity, and applications. There is also potential for further investigation into their biological activities, given the significance of naphthyridine derivatives in the field of medicinal chemistry .
properties
IUPAC Name |
1,7-naphthyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-2-1-7-3-4-10-5-9(7)11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOGUTJHFSUQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858619 | |
Record name | 1,7-Naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-2-carbaldehyde | |
CAS RN |
1351516-00-1 | |
Record name | 1,7-Naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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